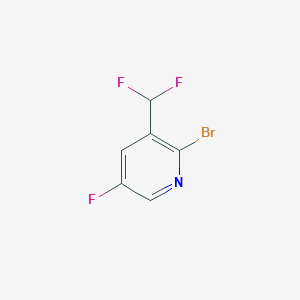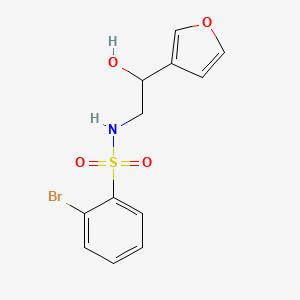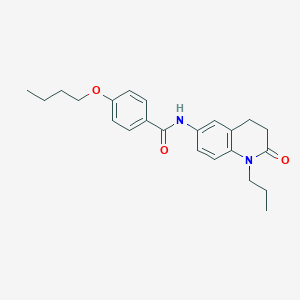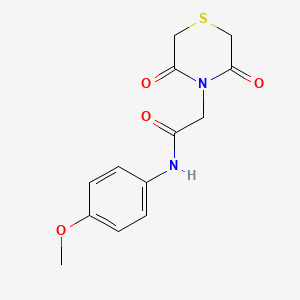
2-Bromo-3-(difluoromethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted pyridines, which are valuable intermediates in organic synthesis, particularly in the field of medicinal chemistry due to their potential biological activity . These compounds are often used as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted pyridines can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, which involve the use of 2,5-dibromopyridine and 2-trimethylstannylpyridine derivatives . Similarly, the preparation of 5-bromo-2-chloro-3-fluoropyridine is described, which involves chemoselective functionalization under catalytic amination conditions . Another method includes the use of halogen dance reactions to synthesize halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further functionalized to create pentasubstituted pyridines .
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can significantly influence the reactivity and electronic properties of the molecule. The position of these substituents on the pyridine ring is crucial for determining the outcome of subsequent chemical reactions10.
Chemical Reactions Analysis
Bromo- and fluoro-substituted pyridines undergo various chemical reactions. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine can lead to the selective substitution of the bromide, chloride, or fluoro groups depending on the reaction conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine demonstrates the utility of these compounds in radiofluorination and palladium-catalyzed amination reactions . Additionally, the generation of dibromofluoromethyllithium from tribromofluoromethane and its subsequent reactions with aldehydes or ketones to produce fluorinated alcohols showcases the reactivity of bromo-fluoroalkyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted pyridines are influenced by the halogen atoms attached to the pyridine ring. These substituents can affect the boiling point, melting point, solubility, and stability of the compounds. The presence of fluorine, in particular, can enhance the lipophilicity and metabolic stability of the molecules, making them more attractive for drug development . The electronic effects of the halogens also impact the acidity and basicity of the pyridine nitrogen, which can be exploited in various chemical transformations10.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
- Radiofluorination and Amination Sequences: A study by Pauton et al. (2019) demonstrated the use of 2-bromo-5-[18F]fluoropyridine, a derivative of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, in radiosynthesis. They achieved the synthesis of 2-amino-5-[18F]fluoropyridines by a palladium-catalyzed reaction, showcasing its application in creating radiotracers for imaging techniques like PET scans (Pauton et al., 2019).
Chemical Synthesis and Modification
Synthesis of 3,5-Disubstituted 2-Fluoropyridines
Sutherland and Gallagher (2003) used 5-bromo-2-fluoro-3-pyridylboronic acid, related to 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, in the synthesis of 3,5-disubstituted 2-fluoropyridines. This process, involving Suzuki reactions, highlights the compound’s utility in creating structurally diverse pyridines (Sutherland & Gallagher, 2003).
Chemoselective Amination
The work of Stroup et al. (2007) on chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the potential of halogenated pyridines in selective amination reactions. This research shows how such compounds can be selectively modified to create various derivatives for further applications (Stroup et al., 2007).
Labeling and Imaging Applications
- Fluorine-18 Labelling of Oligonucleotides: Kuhnast et al. (2004) developed a [(18)F]fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides. This reagent, utilizing a pyridinyl moiety similar to 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, demonstrates the compound's relevance in creating radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the fluorine atom and the pyridine moiety in tfmp derivatives contribute to their biological activities
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .
Action Environment
It is known that the physicochemical properties of a compound, including its fluorine content and pyridine moiety, can affect its stability and reactivity .
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXBIMIGPAAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethyl)-5-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)



carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)